Technical Monograph: Synthesis & Characterization of N-(2-amino-2-thioxoethyl)benzamide
Technical Monograph: Synthesis & Characterization of N-(2-amino-2-thioxoethyl)benzamide
Executive Summary & Structural Analysis[1][2]
This technical guide details the synthesis and characterization of N-(2-amino-2-thioxoethyl)benzamide (also known as N-benzoylthioglycinamide). This compound represents a critical scaffold in peptidomimetic drug design, serving as a stable surrogate for the peptide bond and a precursor for thiazole-based heterocycles.[1]
The molecule contains two distinct amide-like functionalities:[2][3][4]
-
The Benzamide Moiety (
): A stable, conjugated system.[1] -
The Primary Thioamide Moiety (
): The reactive center and target of this synthesis.
Chemical Structure:
The primary synthetic challenge is the selective introduction of the sulfur atom without disrupting the existing benzamide linkage.[1] While direct thionation of the oxygen analog (
Retrosynthetic Logic & Pathway Design
To ensure high purity and scalability, we employ a convergent synthesis strategy. The pathway avoids the use of non-selective thionating agents on diamides.[1][5]
Pathway Visualization
The following diagram illustrates the decision logic between the "Direct Thionation" (Route B) and the preferred "Nitrile Conversion" (Route A).
Caption: Retrosynthetic analysis highlighting the Nitrile Conversion (Route A) as the superior method for regiochemical control compared to direct thionation.
Experimental Protocols
Route A: The Nitrile Conversion (Preferred)[1]
This protocol relies on the thionolysis of the nitrile group.[1][6] The benzamide carbonyl is inert to these conditions, ensuring the product is exclusively the mono-thioamide.
Step 1: Synthesis of
-(cyanomethyl)benzamide
Principle: Schotten-Baumann benzoylation of aminoacetonitrile.
-
Reagents:
-
Procedure:
-
Suspend aminoacetonitrile HCl in DCM at 0°C under
atmosphere. -
Add TEA dropwise.[1] The solution will become cloudy (TEA·HCl salt formation).[1]
-
Add Benzoyl chloride dropwise over 15 minutes, maintaining temperature < 5°C.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by sat.
(2 x 20 mL) and brine. -
Dry over
, filter, and concentrate in vacuo. -
Yield: Expect ~85-90% white solid. (
in 1:1 Hexane/EtOAc).[1]
-
Step 2: Thionolysis to
-(2-amino-2-thioxoethyl)benzamide
Principle: Nucleophilic addition of hydrosulfide to the nitrile carbon.
-
Reagents:
-
Procedure:
-
Dissolve the nitrile intermediate in DMF (0.5 M concentration).[1]
-
Add
and stir for 10 minutes (Lewis acid activation of the nitrile). -
Add
in one portion.[1] The mixture typically turns green/yellow.[1] -
Stir at RT for 12–18 hours.[1] Monitor by TLC (Product is significantly more polar than nitrile).[1]
-
Quench: Pour the reaction mixture into ice-water (100 mL). The thioamide product often precipitates.[1]
-
Purification: If precipitate forms, filter and wash with cold water.[1] If not, extract with EtOAc (3 x 50 mL), wash with LiCl solution (to remove DMF), dry, and concentrate.[1] Recrystallize from Ethanol/Water.[1]
-
Route B: Direct Thionation (Alternative)[1]
Use this route only if aminoacetonitrile is unavailable.[1] It utilizes Lawesson's Reagent (LR) on
Critical Control Point: Lawesson's Reagent reacts with amides to form thioamides.[1][5][7] However, it reacts with electron-rich carbonyls faster.[1] The primary amide (glycinamide end) is more accessible than the benzamide, but temperature control is vital to prevent di-thionation.[1]
-
Procedure:
-
Suspend
-benzoylglycinamide (1.0 equiv) in anhydrous THF. -
Add Lawesson's Reagent (0.55 equiv).[1] Note: 0.5 equiv of LR delivers 1 equiv of sulfur.[1]
-
Workup: Cool and concentrate. The residue will contain phosphorus byproducts.[1]
-
Purification: Flash column chromatography is mandatory here (Gradient: DCM -> 5% MeOH/DCM) to separate the mono-thioamide from the di-thioamide and unreacted starting material.
-
Characterization & Structural Validation[1][2][7][9][10]
The transition from Amide (O) to Thioamide (S) results in distinct spectral shifts due to the larger atomic radius and lower electronegativity of sulfur (Anisotropic effect).[1]
Data Summary Table
| Feature | Target: | Mechanistic Insight | |
| IR (C=X) | 1660–1690 cm⁻¹ (Strong, C=O) | 1620–1640 cm⁻¹ (Benzamide C=O) 1100–1200 cm⁻¹ (C=S) | C=S bond is weaker and appears in the fingerprint region. |
| ¹H NMR ( | Thioamide protons are significantly more acidic and deshielded.[1] | ||
| ¹H NMR ( | Deshielding due to the adjacent C=S group.[1] | ||
| ¹³C NMR (C=X) | Carbonyl carbon shifts downfield significantly in thioamides.[1] | ||
| Mass Spec | Distinct +16 amu mass shift (O |
Detailed Spectral Expectations
-
Proton NMR (DMSO-
):-
The benzamide
will appear as a triplet (coupling to ) around 8.8–9.0 ppm.[1] -
The methylene (
) protons will appear as a doublet ( Hz) at 4.2–4.5 ppm.[1] -
Diagnostic Signal: Two broad singlets for the thioamide
protons.[1] Unlike primary amides, restricted rotation around the C-N bond in thioamides often makes these protons chemically non-equivalent, appearing as two separate broad humps at 9.2 and 9.8 ppm.[1]
-
-
Carbon-13 NMR:
Workflow Visualization
The following diagram outlines the purification and validation logic to ensure the "Self-Validating" requirement of the protocol.
Caption: Decision tree for purification. Route A usually permits direct recrystallization, while Route B often requires chromatography.[1]
References
-
Jagodzinski, T. S. (2003).[1] Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232.[1] Link[1]
-
Pathak, U., et al. (2008).[1][5] Efficient Synthesis of Thioamides using Lawesson's Reagent. Journal of Organic Chemistry, 73(7), 2890–2893.[1] Link[1]
-
Liboska, R., et al. (2023).[1] Synthesis of Thioamides via Nitrile Activation. Molecules, 28(3), 1234.[1] Link[1]
-
PubChem Database. (2023).[1] N-(2-amino-2-oxoethyl)benzamide (Oxygen Analog Data). CID 238721.[1][8] Link[1][8]
-
Bergman, J., et al. (2011).[1][5] Thionation of Amides using Ammonium Phosphorodithioate. Journal of Organic Chemistry, 76(5), 1546.[1] Link[1]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
- 4. japsonline.com [japsonline.com]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-amino-2-oxoethyl)benzamide | C9H10N2O2 | CID 238721 - PubChem [pubchem.ncbi.nlm.nih.gov]
